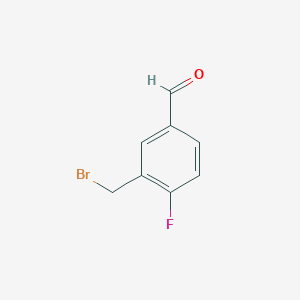

3-(Bromomethyl)-4-fluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-4-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAXWLRUSWUXAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromomethyl 4 Fluorobenzaldehyde

Strategies for Introducing the Bromomethyl Group

The introduction of the bromomethyl moiety onto the aromatic ring is a critical step that can be accomplished via direct halogenation of a benzylic position or through multi-step functional group interconversions.

Side-Chain Bromination of Benzylic Positions

A direct and common approach for synthesizing 3-(bromomethyl)-4-fluorobenzaldehyde is the side-chain bromination of 3-methyl-4-fluorobenzaldehyde. This reaction targets the benzylic hydrogens of the methyl group, which are particularly susceptible to radical substitution due to the resonance stabilization of the resulting benzyl (B1604629) radical.

The Wohl-Ziegler reaction is a cornerstone of benzylic bromination, employing N-Bromosuccinimide (NBS) as the brominating agent. thermofisher.comwikipedia.orgresearchgate.net This method is highly favored for its selectivity, as it provides a constant, low concentration of molecular bromine (Br₂) and bromine radicals, which minimizes competitive electrophilic addition to the aromatic ring or the formation of dibrominated byproducts. masterorganicchemistry.comorganic-chemistry.org The reaction is typically initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO), and conducted in an inert solvent, historically carbon tetrachloride (CCl₄). wikipedia.orgresearchgate.net

The mechanism proceeds via a radical chain reaction:

Initiation: The initiator decomposes upon heating or irradiation to form radicals, which then react with traces of HBr to generate bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 3-methyl-4-fluorobenzaldehyde to form a resonance-stabilized benzyl radical and hydrogen bromide (HBr). This HBr then reacts with NBS to regenerate the necessary Br₂ for the cycle to continue. organic-chemistry.org

Termination: The reaction concludes when radicals combine.

The use of NBS is crucial for maintaining the low bromine concentration necessary for selective benzylic substitution over other potential side reactions. masterorganicchemistry.com

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Starting Material | 3-methyl-4-fluorobenzaldehyde | The precursor with the target benzylic position. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br₂. masterorganicchemistry.com |

| Initiator | AIBN or Benzoyl Peroxide | Generates initial radicals to start the chain reaction. |

| Solvent | Carbon Tetrachloride (CCl₄), Acetonitrile (B52724), or Trifluorotoluene | Inert solvent; modern practices avoid CCl₄ due to toxicity. wikipedia.org |

| Energy Source | Heat or UV Light | Initiates the decomposition of the radical initiator. |

To improve the efficiency, safety, and environmental profile of benzylic bromination, photochemical methods have been developed, often implemented in continuous flow reactors. organic-chemistry.orgorganic-chemistry.org These techniques use light, typically from household compact fluorescent lamps (CFLs) or LEDs, to initiate the radical reaction, often eliminating the need for chemical radical initiators. organic-chemistry.orgacs.org

Continuous flow processing offers significant advantages:

Enhanced Safety: The small reactor volume minimizes the risk associated with highly reactive intermediates and exothermic reactions.

Improved Selectivity: Precise control over residence time, temperature, and light intensity allows for optimization of the reaction to favor mono-bromination and suppress the formation of di- and tri-brominated impurities. scientificupdate.com

Scalability: Production can be scaled up by extending the operation time or by using larger reactors, with predictable linear scaling. organic-chemistry.orgacs.org

Research has demonstrated that solvents like acetonitrile can effectively replace hazardous chlorinated solvents such as CCl₄ in these photochemical setups. organic-chemistry.org Furthermore, methods utilizing in situ generation of bromine from sources like NaBrO₃/HBr have been successfully applied in continuous flow systems, achieving high throughput with residence times as short as 15 seconds. rsc.org

| Parameter | Finding/Observation |

|---|---|

| Technology | Continuous flow reactors (e.g., FEP tubing). organic-chemistry.org |

| Light Source | Compact fluorescent lamps (CFLs) or 405 nm LEDs. organic-chemistry.orgrsc.org |

| Solvent | Acetonitrile is a viable, safer alternative to CCl₄. organic-chemistry.org |

| Reagents | NBS or in situ generated Br₂ (from NaBrO₃/HBr). rsc.org |

| Efficiency | High yields and throughput (up to 180 mmol/h) with short residence times. organic-chemistry.org |

| Selectivity | Excellent control over mono-bromination vs. poly-bromination. scientificupdate.com |

Indirect Routes to the Bromomethyl Moiety

Indirect routes offer alternative pathways to this compound, particularly when the direct bromination of the methyl group is problematic or when starting from different precursors. These methods rely on the conversion of other functional groups into the desired bromomethyl group.

An established indirect method involves the conversion of a hydroxymethyl group to a bromomethyl group. This two-step approach would begin with the reduction of the starting material, 3-methyl-4-fluorobenzaldehyde, to its corresponding alcohol, (4-fluoro-3-methylphenyl)methanol. This intermediate is then subjected to benzylic bromination. Alternatively, one could start with 3-(hydroxymethyl)-4-fluorobenzaldehyde and directly convert the primary alcohol to the target benzyl bromide.

This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of brominating agents. tandfonline.com Common reagents for converting benzylic alcohols to benzylic bromides include phosphorus tribromide (PBr₃), hydrobromic acid (HBr), and combinations like triphenylphosphine (B44618) with either bromine (Br₂) or N-bromosuccinimide. tandfonline.comtandfonline.com The triphenylphosphine/NBS system is particularly effective and can be accelerated under microwave irradiation in solvent-free conditions, offering a rapid and high-yield protocol. tandfonline.comtandfonline.com

| Reagent System | Typical Conditions | Reference |

|---|---|---|

| Phosphorus Tribromide (PBr₃) | Reaction in an inert solvent like diethyl ether or THF. | researchgate.net |

| Hydrobromic Acid (HBr) | Aqueous HBr, often with a catalyst like H₂SO₄, and heating. google.com | sciencemadness.org |

| Triphenylphosphine/N-Bromosuccinimide (Ph₃P/NBS) | Solvent-free, microwave irradiation for very short reaction times. | tandfonline.comtandfonline.com |

| Triphenylphosphine/Bromine (Ph₃P/Br₂) | Reaction in a solvent like dichloromethane (B109758) or acetonitrile. | tandfonline.com |

A more elaborate indirect strategy involves the manipulation of a different functional group on the side chain. One such route begins with 4-fluoro-3-methylbenzonitrile. The synthesis proceeds in two key steps:

Benzylic Bromination of the Nitrile: The starting material, 4-fluoro-3-methylbenzonitrile, undergoes radical benzylic bromination using NBS and a radical initiator. This reaction selectively brominates the methyl group, yielding 3-(bromomethyl)-4-fluorobenzonitrile.

Reduction of the Nitrile to an Aldehyde: The nitrile group of the intermediate is then partially reduced to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. commonorganicchemistry.comcommonorganicchemistry.com The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. commonorganicchemistry.com The mechanism involves the formation of an intermediate imine-aluminum complex, which is subsequently hydrolyzed during aqueous workup to yield the final product, this compound. wikipedia.orgmasterorganicchemistry.com

This pathway is an excellent example of functional group interconversion, where a nitrile is used as a precursor to the aldehyde functionality after the critical bromomethyl group has been installed. researchgate.net

Synthesis of the Fluoro-Substituted Benzaldehyde (B42025) Core

The construction of the 4-fluoro-benzaldehyde scaffold bearing a substituent at the 3-position is the foundational challenge in synthesizing the target compound. Several classical and modern organic chemistry reactions can be employed for this purpose.

Directed Ortho-Metalation (DoM) Strategies on Fluorobenzene (B45895) Derivatives

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org In the context of fluorobenzene derivatives, the fluorine atom itself can act as a weak DMG. However, its directing ability is modest compared to stronger DMGs like amides or carbamates.

A plausible DoM strategy would involve a fluorobenzene derivative with a stronger DMG at the C1 position to direct lithiation to the C2 position. For instance, deprotonation of a suitably protected 2-fluoroaniline (B146934) or 2-fluorophenol (B130384) derivative could be envisioned. Following lithiation, the resulting aryllithium species can be quenched with an electrophile to introduce the required carbon-based substituent.

Table 1: Relative Directing Ability of Common DMGs

| Directing Group | Relative Strength |

|---|---|

| -CONR₂ | Strong |

| -SO₂NR₂ | Strong |

| -OCH₃ | Moderate |

| -F | Weak |

| -Cl | Weak |

This interactive table summarizes the general hierarchy of directing metalation groups (DMGs) in DoM reactions.

For the synthesis of the this compound core, a hypothetical DoM route could start from 1-bromo-2-fluorobenzene. The bromine atom can act as a DMG, directing lithiation ortho to it. However, the fluorine at the adjacent position would also influence the regioselectivity. Studies on substituted bromobenzenes have shown that the regioselectivity of metalation is strongly influenced by the electronic nature and position of other substituents. epfl.ch Subsequent reaction with a formylating agent like N,N-dimethylformamide (DMF) would yield the desired benzaldehyde core.

Electrophilic Formylation Reactions on Halogenated Aromatics

Electrophilic aromatic substitution is a cornerstone of arene functionalization. Formylation reactions, such as the Gattermann-Koch or Vilsmeier-Haack reactions, introduce a formyl group onto an activated aromatic ring. google.com For halogenated aromatics, which are deactivated towards electrophilic attack, these reactions often require harsh conditions.

A more direct analogy for the synthesis of a related core involves the electrophilic bromination of 4-fluorobenzaldehyde (B137897). In this well-documented process, the fluorine atom and the deactivating but ortho, para-directing aldehyde group guide the incoming electrophile. The fluorine atom is an ortho, para-director, and while the aldehyde is a meta-director, the powerful activating effect of the fluorine at the para-position directs the bromine to the position ortho to the fluorine (C3). Various patented methods describe this transformation using different brominating agents and catalysts, achieving high yields. google.com

Table 2: Example of Electrophilic Bromination of 4-Fluorobenzaldehyde

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | NaBr, HCl, NaOCl | 3-Bromo-4-fluorobenzaldehyde (B1265969) | 91.9% | CN109912396B google.com |

| 4-Fluorobenzaldehyde | Oleum, I₂, ZnBr₂, Br₂ | 3-Bromo-4-fluorobenzaldehyde | >90% | WO2010086877A2 |

This table presents data from patented processes for the synthesis of 3-bromo-4-fluorobenzaldehyde, a compound structurally related to the target molecule's core.

This approach establishes the 3,4-substitution pattern on the fluorobenzaldehyde core, which is a key structural feature of the final target molecule.

Nucleophilic Aromatic Substitution (SNAr) Routes to Fluoroaryls with Subsequent Aldehyde Installation

Nucleophilic aromatic substitution (SNAr) is effective for substrates bearing strong electron-withdrawing groups and a good leaving group. Fluorine itself is a poor leaving group in SNAr unless the ring is highly activated. However, in poly-fluorinated aromates, fluorine can be displaced.

A potential SNAr strategy could begin with a molecule like 2,4-difluoronitrobenzene. The nitro group strongly activates the ring for nucleophilic attack. A nucleophile, which could later be converted into a methyl or protected aldehyde group, could displace the fluorine at the C4 position. The remaining fluorine at C2 (which becomes C1 in the final product nomenclature) and the nitro group would then need to be further manipulated. For instance, the nitro group could be reduced to an amine, which is then converted to the aldehyde via a Sandmeyer-type reaction. This multi-step process is complex and may suffer from competing side reactions. Research into SNAr reactions on perfluorobenzaldehydes has shown that nucleophilic attack often occurs at the position para to the aldehyde group. core.ac.ukresearchgate.net This regioselectivity could potentially be exploited if starting with a different arrangement of leaving groups.

Convergent and Linear Synthesis Approaches

The assembly of the final this compound molecule can be approached in a linear fashion, where substituents are added one by one, or through a convergent approach, where pre-functionalized fragments are combined.

Sequential Functionalization of the Aromatic Ring System

A linear, sequential approach is often the most straightforward and practical method for synthesizing polysubstituted aromatics. The most logical sequence for this compound involves starting with a commercially available, simpler precursor and introducing the functional groups in a stepwise manner.

A highly feasible route starts with 4-fluorotoluene. This precursor already contains the fluorine atom and a methyl group at the correct relative positions. The next step is the introduction of the formyl group. This can be achieved through various formylation methods. Given that the methyl and fluoro groups are both ortho, para-directing, the formylation would be directed to the position ortho to the fluorine and meta to the methyl group (the C3 position), yielding the key intermediate 4-fluoro-3-methylbenzaldehyde. This compound is a known and valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comnbinno.com

The final step is the selective bromination of the benzylic methyl group. This is reliably accomplished using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light. manac-inc.co.jp This reaction, known as Wohl-Ziegler bromination, is highly specific for allylic and benzylic positions and will not affect the aromatic ring or the aldehyde group under these conditions. manac-inc.co.jplibretexts.orgyoutube.com

Reaction Scheme: A Plausible Sequential Synthesis

Formylation: 4-Fluorotoluene → 4-Fluoro-3-methylbenzaldehyde

Benzylic Bromination: 4-Fluoro-3-methylbenzaldehyde + NBS → this compound

This sequential approach is efficient as each step is a well-established and high-yielding reaction.

Fragment Coupling Reactions for Targeted Molecular Assembly

Convergent synthesis through fragment coupling, such as palladium-catalyzed cross-coupling reactions, offers a powerful alternative for constructing complex molecules. acs.org These methods involve the joining of two molecular fragments, which can be independently synthesized and functionalized.

For this compound, a Suzuki-Miyaura coupling could be envisioned. libretexts.orgorganic-chemistry.org This would involve coupling an organoboron compound with an organic halide. For example, (4-fluoro-3-methylphenyl)boronic acid could be coupled with a halide partner that contains a protected aldehyde equivalent. Alternatively, 3-bromo-4-fluorobenzaldehyde (or a protected version) could be coupled with a methylboronic acid derivative. Subsequent benzylic bromination would then yield the final product. The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgnih.gov

Other cross-coupling reactions like the Heck or Sonogashira reactions are also powerful tools for C-C bond formation. organic-chemistry.orgwikipedia.orgnih.govwikipedia.org For instance, a Heck reaction could couple a vinyl derivative with an aryl halide, which after further transformations could lead to the target structure. rsc.orgrsc.org A Sonogashira coupling could introduce an alkyne, which could then be hydrated to form a methyl ketone, a precursor to the bromomethyl group, or reduced and then brominated. These convergent strategies offer flexibility but may require more steps for the synthesis of the initial fragments. nih.govwikipedia.orgacs.orgorganic-chemistry.org

Table 3: Common Cross-Coupling Reactions for C-C Bond Formation

| Reaction Name | Coupling Partners | Catalyst System (Typical) |

|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound + Organic halide/triflate | Palladium catalyst + Base |

| Heck Reaction | Alkene + Aryl/Vinyl halide | Palladium catalyst + Base |

| Sonogashira Coupling | Terminal alkyne + Aryl/Vinyl halide | Palladium catalyst + Copper(I) cocatalyst + Base |

This interactive table summarizes key components of major cross-coupling reactions applicable to the synthesis of complex aromatic compounds.

Green Chemistry Principles and Sustainable Synthesis Paradigms

The synthesis of 3-Bromo-4-fluorobenzaldehyde is increasingly being viewed through the lens of green chemistry. This involves a focus on developing synthetic pathways that are not only efficient in terms of yield but also minimize environmental impact. Key areas of improvement include the selection of solvents, the design of catalytic systems, maximizing atom economy, and reducing waste.

Solvent Selection and Catalytic System Design for Enhanced Efficiency

The choice of solvent and catalyst are critical factors in the sustainability of a chemical process. Traditional syntheses of 3-Bromo-4-fluorobenzaldehyde have often relied on hazardous solvents and catalysts that generate significant waste.

One conventional method involves the bromination of 4-fluorobenzaldehyde using a large excess of aluminum trichloride (B1173362) (AlCl₃) as a catalyst. google.com This approach, while effective, leads to substantial waste generation, posing serious effluent problems. google.com Alternative solvents for extraction and purification in various processes include ethyl acetate, ethylene (B1197577) dichloride, and aromatic hydrocarbons like toluene, xylene, and benzene (B151609). google.com

More recent, greener approaches aim to eliminate the need for harsh catalysts and solvents. A notable example is a method that utilizes dichloromethane as a solvent and avoids a traditional catalyst altogether. patsnap.comgoogle.com In this process, 4-fluorobenzaldehyde is dissolved in dichloromethane, and the brominating agent is generated in situ from sodium bromide, hydrochloric acid, and sodium hypochlorite. patsnap.comgoogle.com This catalyst-free approach not only simplifies the process but also avoids the environmental hazards associated with catalysts like AlCl₃. patsnap.com

Another innovative approach involves the use of zinc bromide as a catalyst for the bromination of 4-fluorobenzaldehyde. google.com This method offers high yields (above 90%) and purity (about 95%) while being a more environmentally benign alternative to aluminum trichloride. google.com The process involves adding 4-fluorobenzaldehyde to a mixture of oleum, iodine, and zinc bromide, followed by the addition of bromine. google.com

The following table summarizes the solvents and catalytic systems used in different synthetic methodologies for 3-Bromo-4-fluorobenzaldehyde.

| Synthetic Method | Solvent(s) | Catalytic System | Key Advantages |

| Traditional Bromination | Dichloromethane | Aluminum trichloride (excess) | Effective bromination |

| Green Bromination | Dichloromethane | Catalyst-free (in situ generation of brominating agent) | Avoids hazardous catalysts, greener process |

| Alternative Catalysis | Not specified | Zinc bromide, Oleum, Iodine | High yield and purity, less waste than AlCl₃ |

| Extraction/Purification | Ethyl acetate, Ethylene dichloride, Toluene, Xylene, Benzene | N/A | Effective separation of the product |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comprimescholars.com Traditional methods for synthesizing 3-Bromo-4-fluorobenzaldehyde often exhibit poor atom economy due to the use of stoichiometric reagents and catalysts that are not incorporated into the final product, leading to significant waste. nih.gov

The conventional bromination using excess aluminum trichloride is a prime example of a process with low atom economy, as the catalyst generates a large amount of waste. google.com In contrast, newer synthetic strategies focus on improving atom economy and minimizing waste.

The catalyst-free method mentioned earlier significantly improves the environmental footprint of the synthesis. patsnap.comgoogle.com By avoiding the use of bromine and chlorine directly and not requiring a catalyst, the process is inherently greener and safer. patsnap.com The raw materials are readily available, and the operational risks are lower. patsnap.com This method has been shown to produce high yields, with one example reporting a 91.9% yield of a 99.4% pure product. google.com

The use of zinc bromide as a catalyst also represents a step towards better waste management compared to the aluminum trichloride process. google.com While it is still a catalytic process, the choice of catalyst can have a significant impact on the environmental profile of the reaction.

The following table provides a comparative overview of different synthetic approaches, highlighting their impact on yield, purity, and environmental considerations.

By embracing these green chemistry principles, the synthesis of 3-Bromo-4-fluorobenzaldehyde can be made more sustainable, reducing its environmental impact while maintaining high efficiency and product quality.

Chemical Reactivity and Transformation Pathways of 3 Bromomethyl 4 Fluorobenzaldehyde

Transformations Involving the Aldehyde Functional Group

Detailed research findings on the nucleophilic addition reactions specific to 3-(Bromomethyl)-4-fluorobenzaldehyde are not available in the reviewed literature. The following subsections describe the general principles of these reactions for aromatic aldehydes, but their direct applicability, yields, and potential side reactions involving the bromomethyl group of the target molecule have not been documented.

Nucleophilic Addition Reactions

Hydride Reductions to Primary AlcoholsIn a typical reaction, an aldehyde is reduced to a primary alcohol using hydride reagents. For this compound, this would theoretically yield (3-(bromomethyl)-4-fluorophenyl)methanol. Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is generally chemoselective for aldehydes and ketones. LiAlH₄ is a much stronger reducing agent and could potentially react with the bromomethyl group.

Table 1: Theoretical Hydride Reduction of this compound

| Reagent | Product | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | (3-(Bromomethyl)-4-fluorophenyl)methanol | Expected to be selective for the aldehyde. |

Cyanohydrin FormationThe nucleophilic addition of a cyanide ion (from sources like HCN or KCN) to an aldehyde results in the formation of a cyanohydrin. This reaction is reversible and typically base-catalyzed. For the target molecule, this reaction would yield 2-(3-(bromomethyl)-4-fluorophenyl)-2-hydroxyacetonitrile. This reaction is generally specific to the carbonyl group and is less likely to be complicated by the bromomethyl group under standard conditions.

Condensation reactions are crucial for forming carbon-carbon bonds.

Aldol Condensation: Involves the reaction of an enolate with an aldehyde. This compound, lacking α-hydrogens, can only act as the electrophilic partner in a crossed or Claisen-Schmidt condensation.

Knoevenagel Condensation: This involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. This would produce a substituted alkene.

Wittig Reaction: This reaction converts aldehydes into alkenes using a phosphonium ylide (Wittig reagent). This is a highly reliable method for olefination. It is plausible that this compound would react readily with various Wittig reagents to form the corresponding stilbene derivatives.

Table 2: Potential Condensation Reactions

| Reaction Type | Reactant | Expected Product Class |

|---|---|---|

| Knoevenagel | Malonic acid | Cinnamic acid derivative |

Aldehydes can be readily oxidized to carboxylic acids using a variety of oxidizing agents. Common reagents include potassium permanganate (KMnO₄), chromic acid (Jones reagent, H₂CrO₄), and milder options like silver oxide (Tollens' reagent, Ag₂O). The oxidation of this compound would yield 3-(bromomethyl)-4-fluorobenzoic acid. Care must be taken as strong oxidizing conditions could potentially affect the bromomethyl group.

Table 3: Potential Oxidizing Agents for Aldehyde Transformation

| Reagent | Product |

|---|---|

| Potassium Permanganate (KMnO₄) | 3-(Bromomethyl)-4-fluorobenzoic acid |

| Silver Oxide (Ag₂O) | 3-(Bromomethyl)-4-fluorobenzoic acid |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (3-(Bromomethyl)-4-fluorophenyl)methanol |

| 3,4-dimethyl-1-fluorobenzene |

| 2-(3-(Bromomethyl)-4-fluorophenyl)-2-hydroxyacetonitrile |

| 3-(Bromomethyl)-4-fluorobenzoic acid |

| Malonic acid |

| Cinnamic acid |

| Stilbene |

| Sodium borohydride |

| Lithium aluminum hydride |

| Potassium permanganate |

| Silver oxide |

Formation of Acetals, Imines, and Related Derivatives for Protection and Further Elaboration

The aldehyde group in this compound is a primary site for nucleophilic addition. To prevent its interference in reactions targeting the bromomethyl group, it is often protected by converting it into a less reactive derivative, such as an acetal or an imine.

Acetals: The most common protection strategy for the aldehyde is its conversion to an acetal. This is typically achieved by reacting the aldehyde with an alcohol (e.g., methanol or ethanol) or a diol (e.g., ethylene (B1197577) glycol) under acidic conditions. The reaction is reversible, and the aldehyde can be regenerated by acid-catalyzed hydrolysis after the desired transformations on the bromomethyl group are complete. For instance, 3-Bromo-4-fluoro-benzaldehyde dimethyl acetal can be prepared by reacting the corresponding aldehyde with trimethyl orthoformate in the presence of a catalyst. google.com This protection is crucial for subsequent reactions, such as the formation of Grignard reagents, which would otherwise be incompatible with the acidic proton of an aldehyde.

Imines: Reaction with primary amines yields imines (or Schiff bases). This transformation is also typically acid-catalyzed and involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration. Imines are valuable intermediates themselves, as they can be reduced to secondary amines or subjected to attack by nucleophiles.

These protection strategies are fundamental for the selective elaboration of the molecule, allowing chemists to isolate the reactivity of the bromomethyl group without unintended side reactions at the aldehyde.

| Derivative Type | Reactants | Typical Conditions | Purpose |

|---|---|---|---|

| Acetal (cyclic) | Ethylene glycol | Acid catalyst (e.g., p-TsOH), Dean-Stark trap | Protection for Grignard reaction, organolithium reactions |

| Acetal (acyclic) | Methanol, Trimethyl orthoformate | Acid catalyst (e.g., H2SO4) google.com | Protection for various nucleophilic substitutions |

| Imine | Primary amine (e.g., Aniline) | Acid catalyst, removal of water | Intermediate for synthesis of secondary amines |

Reactivity of the Bromomethyl Group

The bromomethyl group attached to the fluorinated benzene (B151609) ring exhibits the characteristic reactivity of a primary benzylic halide. Its reactivity is enhanced by the adjacent aromatic ring, which can stabilize both transition states and intermediates.

Nucleophilic Substitution Reactions (SN1 and SN2 Mechanisms)

The carbon-bromine bond in the bromomethyl group is polarized, making the benzylic carbon electrophilic and susceptible to attack by nucleophiles. As a primary benzylic halide, this compound can react via both SN1 and SN2 mechanisms. brainly.comstudy.com

SN2 Mechanism: In the presence of strong, unhindered nucleophiles and polar aprotic solvents, the reaction typically proceeds through a concerted, bimolecular SN2 pathway. quora.com The nucleophile attacks the carbon atom from the backside, displacing the bromide ion in a single step.

SN1 Mechanism: In the presence of weak nucleophiles and polar protic solvents, the reaction can proceed through an SN1 mechanism. The rate-determining step is the departure of the bromide leaving group to form a primary benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring, making the SN1 pathway accessible despite it being a primary halide. quora.comquora.com

The choice of reaction conditions (nucleophile strength, solvent, temperature) can be used to favor one mechanism over the other.

A wide variety of functional groups can be introduced by reacting this compound with different nucleophiles.

Ethers: Williamson ether synthesis, involving the reaction with an alkoxide or phenoxide nucleophile, readily produces the corresponding ethers. masterorganicchemistry.comlibretexts.org This reaction typically follows an SN2 mechanism.

Esters: Reaction with carboxylate salts (e.g., sodium acetate) yields esters. This provides a method to introduce an acyloxy group.

Thioethers: Thiolates are excellent nucleophiles and react efficiently to form thioethers (sulfides). arkat-usa.org This reaction is a common method for forming carbon-sulfur bonds. nih.gov

Amines: Reaction with ammonia or primary/secondary amines can lead to the corresponding benzylamines. To avoid over-alkylation, methods like the Gabriel synthesis (using potassium phthalimide) can be employed to cleanly synthesize the primary amine.

| Product Type | Nucleophile | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| Ether | Alkoxide (RO-) | Sodium ethoxide (NaOEt) | -CH2OCH2CH3 |

| Ester | Carboxylate (RCOO-) | Sodium acetate (NaOAc) | -CH2OOCCH3 |

| Thioether | Thiolate (RS-) | Sodium thiophenoxide (NaSPh) | -CH2SPh |

| Primary Amine | Phthalimide anion | Potassium phthalimide | -CH2NH2 (after hydrolysis) |

| Azide | Azide (N3-) | Sodium azide (NaN3) beilstein-journals.org | -CH2N3 |

The bromide of the bromomethyl group can be exchanged for other halogens, which can be useful for modifying the reactivity of the benzylic position. The Finkelstein reaction is a classic example of a halogen exchange reaction that proceeds via an SN2 mechanism. byjus.comwikipedia.org

Formation of Iodo-derivatives: Reacting this compound with sodium iodide (NaI) in a solvent like acetone drives the equilibrium towards the formation of the more reactive 3-(Iodomethyl)-4-fluorobenzaldehyde. iitk.ac.in This is due to the precipitation of the less soluble sodium bromide (NaBr) from the acetone. lscollege.ac.in Benzylic halides are known to be exceptionally reactive under Finkelstein conditions. wikipedia.org

Formation of Chloro-derivatives: Similarly, reaction with a chloride source like lithium chloride (LiCl) in a suitable solvent can replace the bromide with a chloride, although this is less common as the bromide is generally a better leaving group.

Elimination Reactions to Form Alkenes

For primary benzylic halides, nucleophilic substitution is the dominant reaction pathway, and there is typically no competition from elimination (E2) reactions. The conditions required to promote elimination (strong, sterically hindered bases) would readily lead to substitution at the unhindered primary carbon. Therefore, the formation of an alkene via elimination of HBr from the bromomethyl group is not a significant transformation pathway for this compound under standard nucleophilic substitution conditions.

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organozinc Compounds)

The carbon-bromine bond can be used to form highly reactive organometallic reagents, which effectively reverse the polarity of the benzylic carbon, turning it into a potent nucleophile or carbanion equivalent.

Grignard Reagents: The reaction with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) can form a Grignard reagent. adichemistry.commasterorganicchemistry.com However, this is only possible if the aldehyde group is first protected (e.g., as an acetal). youtube.com The unprotected aldehyde is incompatible with the highly basic and nucleophilic Grignard reagent. Once formed, this organomagnesium compound is a powerful tool for forming new carbon-carbon bonds by reacting with various electrophiles.

Organozinc Compounds: Reaction with activated zinc metal can produce the corresponding organozinc reagent. wikipedia.org Organozinc compounds are generally less reactive and more tolerant of functional groups than Grignard reagents, potentially allowing for their formation without prior protection of the aldehyde under specific conditions. sigmaaldrich.com These reagents are widely used in cross-coupling reactions, such as the Negishi coupling. nih.gov The direct insertion of zinc into organic bromides is a common method for their preparation. nih.gov

| Reagent Type | Metal | Typical Conditions | Key Considerations |

|---|---|---|---|

| Grignard Reagent | Magnesium (Mg) | Anhydrous ether (Et2O) or THF wikipedia.org | Aldehyde group MUST be protected. youtube.com |

| Organozinc Reagent | Zinc (Zn) | THF, often with an activating agent like LiCl nih.gov | More functional group tolerant than Grignard reagents. sigmaaldrich.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The presence of a C(sp²)-Br bond in this compound makes it a suitable substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, the aryl bromide moiety can readily participate in Suzuki-Miyaura coupling. For instance, the reaction with an arylboronic acid would yield a biphenyl derivative. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. While specific examples with this compound are not extensively documented in readily available literature, studies on similar substrates, such as substituted bromobenzaldehydes, demonstrate the feasibility of this transformation. The aldehyde group is generally tolerant to the mild conditions of the Suzuki-Miyaura coupling.

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. The aryl bromide of this compound can undergo a Heck reaction with various alkenes. For example, reaction with styrene would lead to the formation of a stilbene derivative. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. The aldehyde and benzylic bromide functionalities may require careful selection of reaction conditions to avoid side reactions.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. The aryl bromide of this compound can be coupled with terminal alkynes to produce arylalkyne derivatives. The reaction is generally carried out under mild conditions and tolerates a variety of functional groups.

| Reaction | Coupling Partner | Typical Catalyst System | Potential Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | Stilbene derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne derivative |

Reactivity of the Fluorine Substituent on the Aromatic Ring

The fluorine atom at the 4-position of the aromatic ring significantly influences the molecule's reactivity through its electronic effects.

Electronic Effects on Aromatic Reactivity (e.g., Electrophilic Aromatic Substitution)

Despite this deactivation, the resonance effect of the fluorine atom directs incoming electrophiles to the ortho and para positions relative to itself. In this compound, the positions ortho to the fluorine are C3 and C5, and the position para is C1 (which is already substituted). The C3 position is also substituted with the bromomethyl group. Therefore, any further electrophilic substitution would likely occur at the C5 position. The aldehyde group is a meta-directing deactivator, which would direct an incoming electrophile to the C5 position as well. The bromomethyl group is weakly deactivating and ortho, para-directing. The combined directing effects of the substituents would favor electrophilic substitution at the C5 position.

Potential for Nucleophilic Aromatic Substitution (SNAr) with Strong Nucleophiles

While aromatic rings are generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNAr) can occur if the ring is activated by strongly electron-withdrawing groups. The fluorine atom, being the most electronegative halogen, is a surprisingly good leaving group in SNAr reactions, a counterintuitive fact attributed to its strong inductive effect which stabilizes the intermediate Meisenheimer complex.

For an SNAr reaction to occur on this compound, a strong nucleophile would be required. The presence of the electron-withdrawing aldehyde group para to the fluorine atom enhances the susceptibility of the C4 position to nucleophilic attack. Therefore, treatment with strong nucleophiles, such as alkoxides or amines, under appropriate conditions could potentially lead to the displacement of the fluoride ion.

Synergistic Reactivity and Chemoselective Transformations of Multiple Functional Groups

The presence of three distinct functional groups in this compound opens up possibilities for complex and selective transformations, including tandem and cascade reactions.

Design of Chemoselective Reaction Conditions

A key challenge and opportunity in utilizing this molecule is achieving chemoselectivity, i.e., selectively reacting one functional group in the presence of others. The relative reactivity of the functional groups is approximately: benzylic bromide > aldehyde > aryl fluoride (for nucleophilic attack) and aryl bromide > benzylic bromide (for some palladium-catalyzed couplings).

For palladium-catalyzed cross-coupling reactions, it is often possible to selectively react the aryl bromide over the benzylic bromide. This is because the oxidative addition of palladium to an aryl C-Br bond is generally more facile than to a benzylic C-Br bond under many standard coupling conditions. For instance, in a Suzuki-Miyaura coupling, careful selection of the palladium catalyst, ligand, and reaction temperature can favor the reaction at the aryl bromide position, leaving the benzylic bromide intact for subsequent functionalization.

Conversely, the benzylic bromide is more susceptible to nucleophilic substitution than the aryl fluoride. This allows for selective reactions at the benzylic position with various nucleophiles without affecting the other two functional groups under appropriate conditions.

Exploration of Tandem and Cascade Reaction Sequences

The multiple reactive sites in this compound make it an excellent substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. For example, a reaction sequence could be initiated by a palladium-catalyzed cross-coupling at the aryl bromide position, followed by an intramolecular reaction involving the aldehyde or benzylic bromide.

One potential tandem reaction could involve an initial intermolecular Heck reaction at the aryl bromide site, followed by an intramolecular cyclization. For instance, if the coupled alkene contains a suitable nucleophilic group, it could subsequently react with the benzylic bromide to form a new ring system.

Another possibility is a tandem reaction involving both the aldehyde and the benzylic bromide. For example, a Wittig reaction at the aldehyde could be followed by an intramolecular Heck reaction if the Wittig reagent contains an appropriately positioned halide. While specific examples for this compound are not abundant, the principles of tandem and cascade reactions suggest a wide range of possibilities for the synthesis of complex molecular architectures from this versatile starting material.

Despite a comprehensive search for the chemical compound "this compound," information regarding its specific applications as a key intermediate in complex molecular synthesis, particularly within pharmaceutical, agrochemical, and material science contexts, is not available in the public domain.

Extensive searches have consistently yielded information for a different isomer, "3-Bromo-4-fluorobenzaldehyde," which has a bromine atom directly attached to the benzene ring, rather than a bromomethyl group. While this related compound is noted as an intermediate in the production of pyrethroid insecticides, this information does not pertain to the requested compound. google.comgoogle.com

The search for applications of "this compound" in the design and synthesis of bioactive heterocyclic scaffolds, the development of fluorinated compounds with enhanced pharmacokinetic profiles, the synthesis of pesticide and herbicide intermediates, and as a precursor for polymer synthesis and monomer design did not return any relevant results.

It is possible that "this compound" is a novel or less-studied compound with applications that are not yet documented in publicly accessible scientific literature or patent databases. Therefore, it is not possible to provide a detailed and scientifically accurate article based on the provided outline.

Applications As a Key Intermediate in Complex Molecular Synthesis

Material Science and Advanced Functional Materials

A Building Block for Organic Electronic Materials

The development of organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and conductive polymers, relies on the precise construction of conjugated molecular systems. While direct examples of the use of 3-(Bromomethyl)-4-fluorobenzaldehyde in published literature for these specific applications are not prevalent, the reactivity of its functional groups makes it a highly suitable candidate for such syntheses. The principles of molecular design in this field often involve the use of building blocks with similar functionalities.

The aldehyde group can participate in condensation reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to form vinyl linkages, extending the conjugation of a polymer backbone. The bromomethyl group offers a site for various coupling reactions or for introducing specific side chains that can influence the material's solubility, morphology, and electronic properties.

For instance, in the synthesis of conductive polymers, a bromomethylated aromatic compound can be used to introduce the monomeric unit into a polymer chain through reactions like Suzuki or Stille coupling, after conversion of the bromomethyl group to a more suitable functional group like a boronic ester. The fluorine substituent can also play a crucial role in tuning the electronic properties of the final material, such as the HOMO and LUMO energy levels, which is critical for efficient charge injection and transport in electronic devices.

| Potential Reaction Type | Role of this compound | Resulting Structural Feature | Application in Organic Electronics |

| Wittig Reaction | Aldehyde group reacts with a phosphonium ylide | Carbon-carbon double bond (vinyl group) | Extension of conjugation in polymer backbone for conductive polymers and OLED emitters. |

| Grignard Reaction | Aldehyde group reacts with an organomagnesium halide | Secondary alcohol, which can be further modified | Introduction of side chains to tune solubility and morphology. |

| Suzuki Coupling (after modification) | Bromomethyl group converted to a boronic ester | Biaryl linkage | Formation of the conjugated backbone of polymers for OLEDs and conductive polymers. |

Synthesis of Fluorescent Probes and Imaging Agents

The reactive nature of the bromomethyl group makes this compound a valuable precursor for the synthesis of fluorescent probes and imaging agents for biological and chemical applications. The bromomethyl moiety can act as a reactive handle to covalently attach the benzaldehyde (B42025) scaffold to a fluorophore or a biological targeting molecule.

A key application of such a reactive group is in the development of probes that can specifically label proteins. For example, a bromomethyl group can react with the thiol group of cysteine residues in proteins, forming a stable thioether linkage. This allows for the targeted delivery of a fluorophore or a molecule with specific imaging properties to a protein of interest.

While specific fluorescent probes derived directly from this compound are not widely reported, the principle is well-established with analogous compounds. For example, bromomethylated rhodamine derivatives have been utilized to create fluorescent probes that can be retained within specific cellular compartments like the mitochondria by covalently binding to mitochondrial proteins. This strategy ensures the long-term tracking of these organelles. The aldehyde functionality on the this compound molecule could be further utilized to modulate the fluorescent properties of the probe upon binding to a specific analyte or to attach additional functional moieties.

| Probe Component | Function Derived from this compound | Mechanism of Action | Application |

| Reactive Group | Bromomethyl group | Covalent linkage to nucleophilic residues (e.g., thiols on proteins) | Targeted labeling of biomolecules for fluorescent imaging. |

| Modulatory Group | Aldehyde group | Potential for reaction with analytes to alter fluorescence (turn-on/turn-off) | Development of sensors for specific small molecules or ions. |

| Fluorophore Scaffold (after linkage) | The substituted benzene (B151609) ring can be part of a larger conjugated system | Contributes to the overall photophysical properties of the probe | Core structure for the development of novel fluorescent dyes. |

Natural Product Synthesis and Analogue Development

In the field of natural product synthesis, complex molecular architectures are often assembled from smaller, functionalized building blocks. While direct incorporation of this compound into the total synthesis of a known natural product is not prominently documented, its structure is well-suited for the synthesis of analogues of natural products. These analogues are crucial for structure-activity relationship (SAR) studies, which aim to understand how the structure of a molecule influences its biological activity and to develop new therapeutic agents with improved properties.

The aldehyde group can serve as a key functional handle for chain elongation or for the introduction of stereocenters through asymmetric synthesis methodologies. The bromomethyl group provides a site for the attachment of various side chains or for cyclization reactions to form heterocyclic ring systems, which are common motifs in natural products. The fluorine atom can be strategically incorporated to enhance metabolic stability or to modulate the biological activity of the resulting analogue.

The synthesis of analogues often involves a strategy known as diverted total synthesis, where a common intermediate is used to generate a library of related compounds. This compound could serve as such a versatile starting material for the creation of novel compounds with potential biological activity.

Contributions to the Production of Fine Chemicals

Beyond its specialized applications in advanced materials and probes, this compound is a valuable intermediate in the broader production of fine chemicals. Fine chemicals are pure, single substances that are produced in limited quantities and are used as starting materials for specialty chemicals, particularly pharmaceuticals and agrochemicals.

The dual reactivity of the aldehyde and bromomethyl groups allows for a wide range of chemical transformations, leading to the synthesis of more complex molecules. For instance, the aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine, while the bromomethyl group can be transformed into a variety of other functional groups, including alcohols, ethers, esters, and nitriles.

This versatility makes this compound a key precursor for the synthesis of active pharmaceutical ingredients (APIs) and crop protection agents. For example, similar halogenated benzaldehyde derivatives are known intermediates in the synthesis of pyrethroid insecticides. The specific substitution pattern of this compound can be exploited to create molecules with desired biological activities and physicochemical properties.

| Chemical Transformation | Functional Group Targeted | Product Class | Industrial Application |

| Oxidation | Aldehyde | Carboxylic Acid | Pharmaceutical and agrochemical intermediates. |

| Reduction | Aldehyde | Alcohol | Precursors for esters and ethers. |

| Reductive Amination | Aldehyde | Amine | Synthesis of bioactive molecules. |

| Nucleophilic Substitution | Bromomethyl | Ethers, Esters, Nitriles | Diverse intermediates for specialty chemicals. |

Analytical Methodologies for Characterization and Reaction Monitoring

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating 3-(Bromomethyl)-4-fluorobenzaldehyde from starting materials, by-products, and other impurities, thereby allowing for accurate purity assessment and reaction monitoring.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. Its high resolution makes it ideal for separating complex mixtures and determining the purity of the final product.

Reaction Monitoring: In the synthesis of this compound, GC is frequently used to monitor the progress of the reaction. By taking aliquots of the reaction mixture at different time intervals and analyzing them by GC, chemists can track the consumption of the starting material, 4-fluorobenzaldehyde (B137897), and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize the formation of impurities.

Purity Assessment: A specialized high-speed GC technique, Low Thermal Mass Gas Chromatography (LTM GC), has been shown to be effective in separating isomers of bromofluorobenzaldehyde, including 3-bromo-4-fluorobenzaldehyde (B1265969). For the analysis of this compound, a similar approach can be adopted. A DB-624 column, which is a mid-polarity column suitable for the analysis of a wide range of compounds, is a good choice. The method can be validated according to International Council for Harmonisation (ICH) guidelines for specificity, precision, linearity, and accuracy to ensure reliable purity determination.

When coupled with a mass spectrometer (GC-MS), this technique not only separates the components of a mixture but also provides information about their molecular weight and fragmentation patterns. This is invaluable for the unequivocal identification of this compound and the characterization of any impurities present in the sample.

A typical GC method for the analysis of this compound is summarized in the table below.

| Parameter | Value |

| Column | DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) or MS transfer line at 280 °C |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is well-suited for the purity assessment of non-volatile or thermally labile compounds. For a compound like this compound, a reversed-phase HPLC method is generally the most appropriate choice.

In reversed-phase HPLC, a non-polar stationary phase (such as C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, the retention and separation of the compounds can be optimized. The addition of a small amount of acid, such as trifluoroacetic acid or formic acid, to the mobile phase can improve peak shape and resolution.

A UV detector is commonly used for the analysis of aromatic compounds like this compound, as the benzene (B151609) ring exhibits strong UV absorbance. The wavelength of detection can be set at a value where the analyte shows maximum absorbance to achieve high sensitivity.

The following table outlines a potential HPLC method for the purity determination of this compound.

| Parameter | Value |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 70% A / 30% B, hold for 2 min, linear gradient to 10% A / 90% B over 10 min, hold for 3 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are essential for the structural confirmation of this compound and can also be employed for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise structure of this compound can be confirmed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methylene (B1212753) protons of the bromomethyl group.

Aldehydic Proton (-CHO): A singlet in the region of 9.8-10.1 ppm.

Aromatic Protons: The three aromatic protons will appear as a complex multiplet in the aromatic region (approximately 7.0-8.2 ppm). The coupling with the fluorine atom will further split these signals.

Methylene Protons (-CH₂Br): A singlet for the two protons of the bromomethyl group, expected to be in the range of 4.5-4.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the methylene carbon. The carbon atoms attached to or near the fluorine atom will show coupling (C-F coupling), resulting in splitting of the signals.

The following table presents the predicted ¹³C NMR chemical shifts for the parent compound, 3-bromo-4-fluorobenzaldehyde. The introduction of the bromomethyl group at position 3 would cause a downfield shift for C3 and influence the shifts of the adjacent carbons.

| Carbon Atom | Predicted Chemical Shift (ppm) for 3-bromo-4-fluorobenzaldehyde |

| C=O | ~189 |

| C-F | ~163 (d, ¹JCF ≈ 250 Hz) |

| C-Br | ~115 (d, ³JCF ≈ 4 Hz) |

| C-CHO | ~132 |

| Aromatic CH | ~130-140 |

| -CH₂Br | ~30-35 (for this compound) |

d = doublet

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. The spectrum of this compound will show a single signal for the fluorine atom. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring and will be influenced by the other substituents. For the related compound 4-fluorobenzaldehyde, the ¹⁹F NMR chemical shift is reported to be around -102.4 ppm (relative to CFCl₃). A similar chemical shift is expected for this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various bonds in the molecule.

The key characteristic absorption bands expected in the IR spectrum are summarized in the table below.

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

| Aldehyde | C-H stretch | 2850-2750 (two weak bands) |

| Aldehyde | C=O stretch | 1710-1685 (strong) |

| Aromatic Ring | C-H stretch | 3100-3000 (weak to medium) |

| Aromatic Ring | C=C stretch | 1600-1450 (medium, multiple bands) |

| Bromomethyl | C-H stretch | ~2960 and ~2870 |

| Bromomethyl | C-Br stretch | 650-550 |

| Fluoroaromatic | C-F stretch | 1270-1210 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit strong UV absorption due to π → π* transitions of the benzene ring and n → π* transitions of the carbonyl group.

The UV-Vis spectrum is expected to show two main absorption bands:

A strong absorption band (π → π* transition) in the range of 240-280 nm.

A weaker absorption band (n → π* transition) at a longer wavelength, typically above 300 nm.

The position and intensity of these absorption bands can be influenced by the solvent used for the analysis, a phenomenon known as solvatochromism. In more polar solvents, the n → π* transition often undergoes a hypsochromic (blue) shift, while the π → π* transition may show a bathochromic (red) shift. This information can be useful for characterizing the electronic properties of the molecule.

| Transition | Typical λmax (nm) | Solvent Effects |

| π → π | 240 - 280 | Bathochromic shift in polar solvents |

| n → π | > 300 | Hypsochromic shift in polar solvents |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. While no public crystal structure of "this compound" is currently available, the technique could be applied to its single crystals or those of its derivatives to provide precise information on bond lengths, bond angles, and intermolecular interactions.

For "this compound," which is a solid at room temperature, obtaining a single crystal suitable for X-ray diffraction would be the first step. The analysis would reveal the planar geometry of the benzene ring and the conformation of the aldehyde and bromomethyl substituents relative to the ring. Key structural parameters, such as the C-Br, C-F, and C=O bond lengths, would be determined with very high precision.

Furthermore, the crystallographic data would elucidate the packing of molecules in the crystal lattice. This is governed by non-covalent interactions such as dipole-dipole interactions (from the polar aldehyde group), halogen bonding (involving the bromine atom), and potentially C-H···O or C-H···F hydrogen bonds. Understanding these interactions is crucial for comprehending the solid-state properties of the compound. Studies on similar multi-substituted benzaldehyde (B42025) derivatives have shown that weak C–H⋯O hydrogen bonds and halogen bonding interactions often play a significant role in their supramolecular structures. nih.gov

Table 2: Expected Crystallographic Parameters for this compound (Values are hypothetical and based on typical data for similar organic molecules)

| Parameter | Expected Value Range |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| C-Br Bond Length | 1.90 - 1.98 Å |

| C-F Bond Length | 1.34 - 1.38 Å |

| C=O Bond Length | 1.20 - 1.23 Å |

| Intermolecular Interactions | Halogen bonds, C-H···O contacts |

Advanced In-situ Reaction Monitoring Techniques

To optimize the synthesis of "this compound," for example, via the radical bromination of 4-fluoro-3-methylbenzaldehyde, advanced in-situ (real-time) monitoring techniques are invaluable. These Process Analytical Technologies (PAT) allow for tracking the concentrations of reactants, intermediates, and products directly in the reaction vessel over time, without the need for manual sampling and offline analysis.

Online High-Performance Liquid Chromatography (HPLC): Online HPLC involves the automated extraction of small aliquots from the reactor, which are then immediately injected into an HPLC system for analysis. This provides quantitative data on the concentration of each component in the reaction mixture over time. For the synthesis of "this compound," a reversed-phase HPLC method could be developed to separate the starting material, the product, and any potential by-products or intermediates. By integrating the peak areas in the chromatograms, precise concentration profiles can be generated. This data is crucial for determining reaction kinetics, identifying the optimal endpoint of the reaction, and maximizing yield while minimizing impurity formation. This technique is particularly useful for monitoring reactions involving complex mixtures or when spectroscopic methods are challenging due to overlapping signals. nih.gov

Table 3: Application of In-situ Monitoring for Synthesis of this compound (This table outlines a hypothetical monitoring strategy)

| Technique | Monitored Species | Key Observable Change | Purpose |

|---|---|---|---|

| ReactIR | 4-Fluoro-3-methylbenzaldehyde (Reactant) | Decrease in C-H bend intensity of CH₃ group | Tracking reactant consumption |

| This compound (Product) | Appearance of C-Br stretch | Monitoring product formation | |

| Online HPLC | All reaction components | Separation of peaks for reactant, product, and impurities | Quantitative kinetic analysis, yield optimization, impurity profiling |

Computational and Theoretical Studies of 3 Bromomethyl 4 Fluorobenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry. researchgate.net For 3-(Bromomethyl)-4-fluorobenzaldehyde, DFT calculations can provide a wealth of information about its fundamental properties.

DFT calculations would typically begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a variety of electronic properties can be calculated. For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability.

Table 1: Illustrative DFT-Calculated Properties of this compound

| Property | Illustrative Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

| C=O Vibrational Frequency | ~1700 cm⁻¹ | Characteristic IR absorption for the aldehyde group |

Note: The values in this table are hypothetical and for illustrative purposes only, based on typical values for similar aromatic aldehydes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

For this compound, MD simulations could be employed to explore its conformational landscape. The molecule possesses a degree of flexibility, particularly around the bromomethyl group. MD simulations can reveal the preferred orientations of this group relative to the aromatic ring and the energetic barriers between different conformations. Understanding the conformational preferences is essential as it can influence the molecule's reactivity and its ability to interact with other molecules.

Moreover, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules, one can gain insights into the nature of the forces that govern its condensed-phase behavior. These simulations can reveal the presence of specific interactions, such as halogen bonding involving the bromine atom or hydrogen bonding with protic solvents, which can significantly impact the compound's physical properties and reactivity.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, including DFT, are powerful tools for investigating the mechanisms of chemical reactions. acs.orgdiva-portal.org These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, a key area of interest would be the reactivity of the bromomethyl group, which is a common site for nucleophilic substitution reactions. Quantum chemical calculations could be used to model the reaction of this compound with various nucleophiles. By calculating the activation energies for different possible pathways, one can predict the most likely reaction mechanism (e.g., SN1 vs. SN2) and the regioselectivity of the reaction. For example, a study on the reaction of 2-bromomethyl-1,3-thiaselenole with a thiol used quantum chemical calculations to elucidate a complex, stepwise reaction pathway. nih.gov

Similarly, the reactivity of the aldehyde group, such as in condensation reactions, can be investigated. Computational studies on the condensation of benzaldehyde (B42025) derivatives have successfully elucidated the chemo-, regio-, and stereoselectivity of these reactions. mdpi.com Such calculations would provide valuable information for synthetic chemists looking to utilize this compound as a building block in organic synthesis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Potential Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a particular chemical property. nih.govnih.govjmaterenvironsci.com

Should this compound be identified as a lead compound in a drug discovery program or for a specific application, QSAR studies would be instrumental in designing more potent or effective derivatives. A QSAR study would involve synthesizing a series of derivatives of this compound with systematic variations in their structure (e.g., changing the substituents on the aromatic ring or modifying the bromomethyl group).

The biological activity or property of interest for each derivative would then be measured experimentally. Subsequently, a wide range of molecular descriptors (physicochemical, electronic, and steric properties) would be calculated for each molecule using computational methods. Statistical techniques, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed activity.

This QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of experimental work. While no specific QSAR studies on derivatives of this compound have been reported, numerous studies on other benzaldehyde derivatives have successfully employed this approach to develop models for various biological activities. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(Bromomethyl)-4-fluorobenzaldehyde, and how are reaction conditions optimized?

- Methodology : A common approach involves bromination of 4-fluoro-benzoyl fluoride derivatives. For example, 4-chloro-benzoyl chloride is reacted with potassium fluoride in tetramethylene sulphone at 200–220°C to yield 4-fluoro-benzoyl fluoride, which is subsequently brominated to introduce the bromomethyl group . Optimization includes controlling reaction temperature, stoichiometry of brominating agents, and solvent selection to minimize side reactions.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodology : Immediate eye flushing with water (10–15 minutes), skin decontamination with soap and water, and medical consultation upon ingestion are essential . Toxicity data are limited, so handling under fume hoods, using PPE (gloves, goggles), and avoiding inhalation/contact are mandatory .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies aromatic protons and substituents. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography (monoclinic system, space group P2₁/c) resolves crystal packing and bond angles, with parameters like a = 14.275 Å and β = 95.671° providing structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or unexpected byproducts during bromomethylation?

- Methodology : Byproducts often arise from over-bromination or competing electrophilic substitution. Techniques like HPLC-MS or GC-MS identify impurities. Adjusting bromine equivalents, using radical inhibitors (e.g., TEMPO), or switching solvents (e.g., from polar aprotic to halogenated solvents) can suppress side reactions .

Q. What insights do crystal structure data provide for designing derivatives of this compound?

- Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C–H···O hydrogen bonds) and steric effects. For example, the aldehyde group’s orientation (C16H15BrO3, Z = 4) influences reactivity in nucleophilic additions or cross-coupling reactions. These data guide substitutions at the benzyl bromide or aldehyde positions for drug discovery .

Q. How can this compound serve as a precursor in medicinal chemistry, and what methodological challenges arise in derivatization?

- Methodology : The bromomethyl group enables Suzuki-Miyaura couplings to introduce aryl/heteroaryl moieties, while the aldehyde participates in condensation reactions (e.g., hydrazone formation). Challenges include regioselectivity in polyhalogenated systems and stability of intermediates. For instance, protecting the aldehyde with acetals (e.g., using N-cyclohexylamine) before bromination improves yield .

Data Contradiction and Mechanistic Analysis

Q. Why do different synthetic protocols report varying yields for this compound?

- Analysis : Discrepancies arise from differences in bromine sources (e.g., NBS vs. Br₂), reaction scales, or purification methods. For example, bromine gas may lead to over-bromination in small-scale reactions, while NBS offers better control. Reproducibility requires standardized protocols with inert atmospheres and moisture-free conditions .

Q. How do steric and electronic effects influence the reactivity of the bromomethyl group in cross-coupling reactions?

- Analysis : The electron-withdrawing fluorine meta to the bromomethyl group enhances electrophilicity, favoring SN₂ mechanisms in alkylation. However, steric hindrance from the adjacent aldehyde can reduce accessibility. Computational modeling (DFT) or Hammett plots quantify these effects to optimize catalyst systems (e.g., Pd(PPh₃)₄) .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆BrFO | |

| Crystal System | Monoclinic (P2₁/c) | |

| Melting Point | Not reported (decomposes) | |

| Key Hazard | Skin/eye irritant | |

| Common Byproducts | Di-brominated derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.